Carteolol(1+)
Description
Historical Context of Carteolol (B1214276) Discovery and Early Pharmacological Investigations
Carteolol, a non-selective beta-adrenergic antagonist, was first patented in 1972 and received approval for medical use in 1980. wikipedia.org It was developed by Otsuka Pharmaceutical Co., Ltd. medchemexpress.com Early research into carteolol hydrochloride identified it as a non-selective β-adrenoceptor blocker with an effect on both β1 and β2 receptors. google.com A significant distinguishing feature of carteolol compared to other beta-blockers is its intrinsic sympathomimetic activity (ISA), meaning it can exhibit partial agonist activity. nih.govnih.gov This property was a key focus of early pharmacological investigations.
Initial studies demonstrated that carteolol effectively reduces both elevated and normal intraocular pressure (IOP). drugs.com The primary mechanism for this is believed to be a reduction in aqueous humor production. drugbank.com Unlike some other beta-blockers, carteolol was found to have minimal local anesthetic (membrane-stabilizing) activity. drugs.comresearchgate.net Early clinical investigations in the 1980s confirmed its efficacy in lowering IOP in patients with open-angle glaucoma, with studies showing a significant pressure reduction. nih.gov For instance, a study on Caucasian patients showed a mean IOP decrease of up to 41% from the initial value after the first day of treatment. nih.gov These early findings established carteolol as a viable treatment option for glaucoma and ocular hypertension. nih.goveyewiki.org
Pharmacokinetic studies in the early 1980s determined the absolute bioavailability of carteolol. nih.gov Research also explored its effects on the cardiovascular system. Studies in spontaneously hypertensive rats indicated that, unlike propranolol, carteolol did not lead to an up-regulation of cardiac β-adrenoceptors, a phenomenon potentially linked to the absence of a "rebound phenomenon" after discontinuing chronic therapy. jst.go.jp Further investigations into its intrinsic sympathomimetic activity revealed that at lower doses, carteolol exhibited a degree of β1-selective partial agonist activity. nih.gov
Academic Significance of Carteolol as a β-Adrenoceptor Ligand
Carteolol's unique pharmacological profile as a non-selective β-adrenoceptor antagonist with intrinsic sympathomimetic activity has made it a significant subject of academic research. medchemexpress.comnih.govnih.gov Its dual action as both an antagonist and a partial agonist provides a valuable tool for studying the complex mechanisms of β-adrenoceptor signaling. researchgate.net
A key area of academic interest is carteolol's interaction with different states of the β-adrenoceptor. Research has shown that carteolol binds to both high- and low-affinity states of the β1-adrenoceptor. researchgate.netresearchgate.net Its antagonist effects are associated with its binding to the high-affinity site, while its agonist (ISA) effects are linked to its interaction with the low-affinity site. researchgate.netresearchgate.net This contrasts with other β-blockers like xamoterol, which only binds to the high-affinity site. researchgate.netresearchgate.net This characteristic makes carteolol a non-conventional partial agonist and a subject of study for understanding ligand-directed signaling at G protein-coupled receptors. nih.govresearchgate.net
Furthermore, research has explored carteolol's effects beyond its primary β-adrenoceptor activity. Studies have indicated that carteolol can also act as an antagonist at serotonin (B10506) 5-HT1A and 5-HT1B receptors. wikipedia.org Additionally, some in vitro studies have suggested that carteolol's vasodilatory effects in certain tissues, like the rat aorta, are due to α1-adrenoceptor antagonist properties rather than β-adrenoceptor activation. researchgate.net
The academic significance of carteolol also extends to its cellular effects. Research has demonstrated that carteolol can induce apoptosis in human corneal endothelial cells through a caspase-activated and mitochondrial-dependent pathway. medchemexpress.com This involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. medchemexpress.com These findings have opened avenues for investigating the cellular mechanisms underlying its therapeutic effects and potential applications beyond glaucoma.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H25N2O3+ |
|---|---|
Molecular Weight |
293.38 g/mol |
IUPAC Name |
tert-butyl-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-5-yl)oxy]propyl]azanium |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20)/p+1 |
InChI Key |
LWAFSWPYPHEXKX-UHFFFAOYSA-O |
SMILES |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCC(=O)N2)O |
Canonical SMILES |
CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCC(=O)N2)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Modifications of Carteolol
Synthetic Routes for Carteolol (B1214276) (1+)
The synthesis process from 5-hydroxy-3,4-dihydro-2(1H)-quinolone can be outlined in two primary steps:
Preparation of the Epoxide Intermediate : The first step involves the reaction of 5-hydroxy-3,4-dihydro-2(1H)-quinolone with an excess of epichlorohydrin (B41342) in the presence of a base. google.com This reaction, a Williamson ether synthesis, forms the crucial intermediate, 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone (also referred to as 5-[(2RS)-oxiran-2-yl]methoxy-3,4-dihydroquinolin-2(1H)-one). google.com The molar ratio of the reactants, such as 5-hydroxy-3,4-dihydro-2(1H)-quinolone to epichlorohydrin, is typically controlled (e.g., 1:2 to 1:4) to optimize the yield. google.com
Formation of Carteolol : The epoxide ring of the intermediate is then opened by reaction with tert-butylamine. google.com This nucleophilic addition reaction targets the least sterically hindered carbon of the epoxide, leading to the formation of the carteolol base. The reaction is typically carried out in a suitable solvent, and upon completion, the solvent and any unreacted amine are removed. google.com
Salt Formation : To obtain the final pharmaceutically used form, the carteolol base is dissolved in a solvent like acetone (B3395972) or ethanol (B145695) and treated with hydrochloric acid. google.com This results in the precipitation of carteolol hydrochloride, which is then isolated by filtration, purified by recrystallization, and dried. google.com
An alternative, though less common, synthetic pathway involves the initial preparation of 3-amino-2-cyclohexenone, which is then used to construct the tetrahydro-2,5(1H,6H)-quinolinedione core structure. google.comgoogle.com However, this route involves harsher conditions, such as high-temperature dehydrogenation, which can lead to the formation of byproducts. google.com
Derivatization Strategies for Carteolol and its Analogs
Research into carteolol has extended to the synthesis of various analogs and derivatives to explore structure-activity relationships and develop compounds with modified properties.
Synthesis of Carteolol Analogs and Reference Substances
The structural framework of carteolol offers several sites for modification, including the quinolinone ring, the hydroxyl group, and the tertiary butyl group on the amino side chain.
One derivatization strategy involves altering the position of the side chain on the quinolinone core. For example, a positional isomer used as a model substrate in synthetic studies is 7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one. mdpi.com This analog is synthesized via the reaction of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with epichlorohydrin. mdpi.com
Another approach focuses on creating prodrugs or bioprecursors. Novel ketoxime analogues of carteolol have been synthesized as potential site-specific chemical delivery systems. nih.govacs.org The rationale behind this strategy was the potential for the ketoxime function to undergo hydrolysis and reduction in the target tissue to release the active carteolol molecule. nih.gov
Furthermore, a wide array of 3,4-dihydroquinolin-2(1H)-one derivatives has been synthesized to investigate their pharmacological activities. researchgate.net These include compounds where the 5-position is modified with different alkoxy groups or where the side chain amine is replaced with various other amine structures, such as 4-phenylpiperazine. researchgate.netgoogle.com For instance, the reaction of 8-alkoxy-5-(2,3-epoxypropoxy)-2(1H)-quinolinone derivatives with different amines has been explored to produce a library of analogs. researchgate.net
Enzymatic Synthesis of Enantiopure Precursors and Derivatives
The side chain of carteolol contains a stereogenic center at the carbon bearing the hydroxyl group. The (S)-enantiomer is known to be the pharmacologically active form. Consequently, stereoselective synthesis methods are of significant interest to produce enantiopure (S)-carteolol and avoid the administration of a racemic mixture.
Chemoenzymatic strategies have proven effective in obtaining enantiomerically enriched precursors. A key method is the lipase-catalyzed kinetic resolution of a racemic chlorohydrin intermediate, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one. mdpi.com In this process, an enzyme such as Candida antarctica Lipase B (CALB) is used to selectively acylate one of the enantiomers of the racemic chlorohydrin. mdpi.comntnu.no
For example, using vinyl butanoate as an acyl donor, CALB preferentially catalyzes the acylation of the (S)-chlorohydrin to form the corresponding ester, (S)-1-chloro-3-((2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy)propan-2-yl butanoate. ntnu.no This leaves the unreacted (R)-chlorohydrin, (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, in high enantiomeric excess (ee). mdpi.comntnu.no The separated (R)-chlorohydrin can then be used to synthesize (S)-carteolol through amination with tert-butylamine, which proceeds via an inversion of stereochemistry. ntnu.no
Research findings have demonstrated the efficiency of this enzymatic resolution, as detailed in the table below.
| Starting Material | Enzyme | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | Candida antarctica Lipase B | (R)-5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | 38 | 97 |
| Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | Candida antarctica Lipase B | (S)-ester derivative | 43 | 77 |
| Racemic 7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | Lipase | (R)-7-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one | - | 96 |
Data compiled from multiple research studies. mdpi.comntnu.no
Characterization of Synthetic Intermediates and Final Products
The identity and purity of carteolol, its intermediates, and related substances are confirmed using a combination of spectroscopic and chromatographic techniques. pmda.go.jp Regulatory bodies require thorough characterization to ensure the quality and safety of the final pharmaceutical product. pmda.go.jp
The primary analytical methods employed include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H-NMR and ¹³C-NMR are used to elucidate the chemical structure of the synthesized compounds. pmda.go.jp For instance, ¹H-NMR of the racemic chlorohydrin intermediate, 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one, shows characteristic signals for the aromatic protons, the protons on the quinolinone ring, and the protons of the hydroxypropoxy side chain. mdpi.com
Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compounds. pmda.go.jp High-Resolution Mass Spectrometry (HRMS) provides precise mass data, which helps in confirming the elemental composition. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the hydroxyl (-OH), amine (N-H), and carbonyl (C=O) groups. google.compmda.go.jp
High-Performance Liquid Chromatography (HPLC) : HPLC is a critical tool for assessing the purity of the final product and for separating and quantifying any process-related impurities or degradation products. veeprho.comgoogle.com Specific HPLC methods have been developed to separate known impurities, including unreacted starting materials like 5-hydroxy-3,4-dihydro-2(1H)-one and intermediates like 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone. google.comgoogle.com
Characterization data for a key intermediate is provided below:
Compound : Racemic 5-(3-chloro-2-hydroxypropoxy)-3,4-dihydroquinolin-2(1H)-one mdpi.com
¹H NMR (400 MHz, CD₃OD) : δ 7.01 (m, 1H, Ar-H), 6.56 (m, 1H, Ar-H), 6.41 (m, 1H, Ar-H), 4.05 (m, 1H, CH), 3.98 (m, 2H, CH₂), 3.60–3.69 (m, 2H, CH₂), 2.86 (t, 2H, CH₂, J = 7.6 Hz), 2.43 (t, 2H, CH₂, J = 7.6 Hz). mdpi.com
¹³C NMR (100 MHz, CD₃OD) : δ 172.5, 155.8, 138.6, 127.6, 111.9, 108.5, 106.3, 69.6, 69.0, 45.4, 29.6, 18.1. mdpi.com
HRMS (TOF-ASAP⁺) : [M+H]⁺ = 256.0743 m/z (calculated mass: 256.0740, C₁₁H₁₅NO₃Cl). mdpi.com
Molecular Pharmacology and Receptor Interactions
Non-selective β-Adrenoceptor Blockade Mechanisms
Carteolol(1+) functions as a non-selective beta-blocker, meaning it does not preferentially bind to one subtype of beta-adrenergic receptor over another. patsnap.com This characteristic leads to a broad range of effects throughout the body, as it antagonizes the actions of catecholamines, such as adrenaline and noradrenaline, at both β1 and β2-adrenergic receptors. patsnap.comnih.gov The primary mechanism of action involves blocking these receptors, which in the eye, leads to a reduction in aqueous humor production and consequently, a decrease in intraocular pressure. patsnap.comnih.gov
Interaction with β1-Adrenergic Receptors
Carteolol(1+) acts as an antagonist at β1-adrenergic receptors, which are predominantly located in the heart. patsnap.comwikipedia.org By blocking these receptors, it mitigates the effects of sympathetic stimulation on the heart, leading to a decrease in heart rate and myocardial contractility. bausch.com However, research suggests that carteolol (B1214276) is a nonconventional partial agonist at cardiac β1-adrenoceptors. researchgate.net Its antagonistic actions are mediated through the high-affinity site of these receptors, while its agonistic effects are a result of interaction with the low-affinity, propranolol-resistant site. researchgate.net
Interaction with β2-Adrenergic Receptors
Carteolol(1+) also blocks β2-adrenergic receptors, which are found in various tissues, including the lungs, blood vessels, and the ciliary body of the eye. patsnap.comdrugs.com The blockade of β2-receptors in the ciliary body is a key mechanism for its use in glaucoma, as it reduces the production of aqueous humor. patsnap.com However, this non-selectivity can also lead to potential side effects, as the blockade of β2-receptors in the bronchioles can cause bronchoconstriction. bausch.com
Intrinsic Sympathomimetic Activity (ISA) at β-Adrenoceptors
A distinguishing feature of carteolol(1+) is its intrinsic sympathomimetic activity (ISA). bausch.compatsnap.comtaylorandfrancis.com This means that while it blocks the effects of more potent adrenergic agonists, it also possesses a partial agonist activity of its own at β-adrenergic receptors. taylorandfrancis.comresearchgate.net This partial agonism is considered beneficial as it may reduce the risk of certain side effects associated with complete β-blockade, such as a significant decrease in heart rate. taylorandfrancis.comnih.gov The ISA of carteolol is attributed to its ability to partially activate both β1 and β2 adrenoceptors. oup.com
Receptor Binding Kinetics and Affinity Profiling
The interaction of carteolol(1+) with β-adrenergic receptors is characterized by its binding affinity and the rates at which it associates with and dissociates from the receptors.
Association and Dissociation Rates at β-Adrenoceptors
The affinity of a drug for its receptor is determined by the ratio of its dissociation rate (koff) to its association rate (kon). sartorius.com Studies have shown that carteolol competes with other ligands for binding to β-adrenergic receptors. For instance, in guinea pig taenia caecum, carteolol competitively antagonized the relaxation responses to isoprenaline. nih.gov The kinetics of ligand binding, including the association and dissociation rates, are crucial for understanding the duration and intensity of the drug's effect. nih.gov
Differentiation of Binding Sites
Research indicates the existence of different binding sites on β-adrenergic receptors. Carteolol has been shown to bind to both high- and low-affinity sites of β1-adrenoceptors. researchgate.net Its antagonistic effects are linked to the high-affinity site, while its partial agonist (ISA) effects are associated with the low-affinity site. researchgate.net Furthermore, studies differentiating the binding sites of carteolol and another β-adrenoceptor partial agonist, CGP12177, in guinea-pig taenia caecum suggest that the low-affinity site of β-adrenoceptors and β3-adrenoceptors are distinct from each other. nih.govcdnsciencepub.com Competitive inhibition studies have revealed that the binding curve for carteolol is biphasic, indicating interaction with more than one site. nih.gov
Table 1: Affinity of Carteolol(1+) for Adrenergic Receptors
| Receptor Subtype | Binding Affinity (pKi/pA2) | Tissue/System | Reference |
| β1-Adrenoceptor (high-affinity) | Higher than xamoterol | Guinea pig myocardium | researchgate.net |
| β1-Adrenoceptor (low-affinity) | Related to agonist potency | Guinea pig myocardium | researchgate.net |
| β-Adrenoceptors | pA2 = 9.87 (vs. isoprenaline) | Guinea pig taenia caecum | nih.govcdnsciencepub.com |
| α1-Adrenoceptors | pKi = 3.39 ± 0.31 | Rat recombinant α1D-adrenoceptor | researchgate.net |
| α1-Adrenoceptors | pKB = 4.28 ± 0.07 (vs. phenylephrine) | Rat aorta | researchgate.net |
Table 2: Compounds Mentioned in the Article
Interactions with Non-Adrenergic Receptors (e.g., Serotonin (B10506) 5-HT1A and 5-HT1B Receptors)
Beyond its well-established role as a non-selective beta-adrenergic antagonist, carteolol exhibits notable affinity for certain non-adrenergic receptors, specifically the serotonin 5-HT1A and 5-HT1B receptors. researchgate.netwikipedia.org Research has demonstrated that carteolol acts as an antagonist at these serotonin receptor subtypes. wikipedia.org
Studies utilizing radioligand binding methods in rat brain frontal cortex and pig choroid plexus have shown that carteolol is an active inhibitor of ligand binding to both 5-HT1A and 5-HT1B recognition sites. nih.gov This interaction is considered biologically relevant and may contribute to some of carteolol's pharmacological effects. researchgate.net In contrast, carteolol shows no significant activity at 5-HT1C and 5-HT2 recognition sites. nih.gov The affinity of carteolol for these serotonin receptors has been a subject of research, particularly in the context of its potential mechanisms of action in conditions beyond ocular hypertension. nih.gov
The table below summarizes the binding affinity of carteolol and other beta-blockers for serotonin receptor subtypes.
| Compound | 5-HT1A Receptor Interaction | 5-HT1B Receptor Interaction | 5-HT1C/2 Receptor Interaction |
| Carteolol | Active inhibitor of binding nih.gov | Active inhibitor of binding nih.gov | Devoid of activity nih.gov |
| l-Propranolol | Active inhibitor of binding nih.gov | Active inhibitor of binding nih.gov | Substantial affinity nih.gov |
| Atenolol | Devoid of activity nih.gov | Devoid of activity nih.gov | Devoid of activity nih.gov |
Intracellular Signaling Cascades Affected by Carteolol (e.g., cAMP Pathway Modulation)
As a beta-adrenergic receptor antagonist, carteolol's primary mechanism of action involves the modulation of intracellular signaling cascades initiated by adrenergic receptor activation. drugbank.com Specifically, by blocking beta-1 and beta-2 adrenergic receptors, carteolol interferes with the G-protein coupled receptor (GPCR) signaling pathway. drugbank.comsmpdb.ca
Beta-adrenergic receptors are coupled to Gs proteins, which, upon activation, stimulate the enzyme adenylyl cyclase. nih.govdhingcollegeonline.co.in Adenylyl cyclase is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. dhingcollegeonline.co.inkhanacademy.org This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to a physiological response. dhingcollegeonline.co.inslideshare.net
Carteolol's antagonism at beta-receptors blocks this cascade, leading to a decrease in the production of cAMP. nih.gov This reduction in cAMP levels is the key mechanism behind its therapeutic effects, such as the reduction of aqueous humor production in the eye. drugbank.com Some research also suggests that beta-blockers may modulate adenylate cyclase activity, which can influence the release of certain mediators. drugs.com
Furthermore, carteolol's interaction with 5-HT1A receptors also has implications for intracellular signaling. 5-HT1A receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, thereby decreasing cAMP formation. frontiersin.org By acting as an antagonist at these receptors, carteolol can interfere with this inhibitory pathway, although the net effect on cAMP levels will depend on the balance of its actions at both adrenergic and serotonergic receptors.
Pharmacokinetic Studies Non Clinical and Mechanistic
Absorption and Distribution Profiles in Experimental Models
The absorption and distribution of carteolol (B1214276) have been characterized in various experimental settings, providing insights into its behavior following administration.
Carteolol is a water-soluble compound, which can make its penetration through the hydrophobic corneal epithelium challenging, potentially leading to low ocular bioavailability. nih.govmdpi.com Studies have been conducted to understand and enhance its transcorneal permeability.
In an in vitro study using rabbit corneas, the combination of carteolol with magnesium hydroxide (B78521) nanoparticles significantly enhanced its transcorneal penetration compared to a standard carteolol solution. nih.govmdpi.com This enhancement was demonstrated by significantly higher permeability coefficients (Kp), diffusion coefficients (D), and flux (Jc) in the nanoparticle formulation. nih.gov Another approach to improve ocular bioavailability involves incorporating carteolol into bioadhesive formulations. For instance, chitosan-coated niosomes have been shown to sustain the release of carteolol and exhibit greater bio-adhesion compared to standard solutions and uncoated niosomes. nih.gov Specifically, the drug release from a chitosan-coated niosome formulation was more sustained (68.28 ± 4.2% in 12 hours) compared to an uncoated niosome (75.69 ± 4.5% in 12 hours) and a carteolol solution (99.89 ± 2.8% in 4 hours). nih.gov
Table 1: In Vitro Transcorneal Permeation Parameters of Carteolol Formulations An interactive data table based on the data in the text.
| Formulation | Permeability Coefficient (Kp) | Diffusion Coefficient (D) | Flux (Jc) |
|---|---|---|---|
| Carteolol Solution | Baseline | Baseline | Baseline |
| Carteolol with Magnesium Hydroxide Nanoparticles | Significantly Higher nih.gov | Significantly Higher nih.gov | Significantly Higher nih.gov |
Following administration, carteolol distributes into various tissues. In rats, after oral administration, approximately 60-80% of the dose is absorbed. nih.gov Distribution studies in rats and dogs have indicated the presence of a blood-brain barrier, which limits the penetration of carteolol into the brain. nih.govnih.gov After a single oral dose in rats, the maximum concentration (Cmax) of carteolol in the brain was only 12.5% of that in the serum. nih.gov The elimination half-life from the brain was found to be about twice as long as that from the serum. nih.gov
In rabbits, a comparative study of carteolol administration via eyedrops versus a transscleral sustained-release device revealed different distribution patterns within the eye. nih.govresearchgate.net Eyedrops resulted in higher concentrations in the anterior segment, including the aqueous humor and iris. nih.govresearchgate.net In contrast, the transscleral device delivered carteolol more effectively to the posterior segment, such as the retina and choroid/retinal pigment epithelium. nih.govresearchgate.net Animal studies have also shown that carteolol can be excreted in breast milk. bausch.comhpra.ie The apparent volume of distribution after intravenous injection varies by species, ranging from 2.5 to 8.5 L/kg. nih.gov Plasma protein binding of carteolol is relatively low, at approximately 20-30%. mims.comdrugfuture.commims.com
Table 2: Pharmacokinetic Parameters of Carteolol in Pre-clinical Models An interactive data table based on the data in the text.
| Species | Administration Route | Key Findings | Reference |
|---|---|---|---|
| Rat | Oral | 60-80% absorbed; limited brain penetration. nih.govnih.gov | nih.govnih.gov |
| Dog | Oral | Limited brain penetration. nih.gov | nih.gov |
| Rabbit | Ocular (Eyedrops) | Higher distribution to the anterior segment of the eye. nih.govresearchgate.net | nih.govresearchgate.net |
| Rabbit | Ocular (Transscleral Device) | Higher distribution to the posterior segment of the eye. nih.govresearchgate.net | nih.govresearchgate.net |
Transcorneal Permeability and Ocular Bioavailability in vitro/ex vivo Studies
Excretion Mechanisms in Experimental Systems
The elimination of carteolol and its metabolites occurs primarily through the kidneys. mims.comdrugfuture.commims.comnih.gov In healthy human subjects, approximately 63% of an administered oral dose is recovered as unchanged carteolol in the urine, with a total of 84% of the dose excreted via the kidneys. nih.gov The renal clearance of carteolol in healthy individuals is approximately 255 ml/min. nih.gov Studies in patients with impaired renal function have shown that carteolol is actively secreted by the renal tubules. nih.gov
The route of excretion can vary between species. While renal excretion is predominant in dogs and humans, biliary elimination is the major pathway in rats. nih.gov The elimination half-life of carteolol also differs across species, ranging from 1.2 to 3.0 hours in dogs, rats, and rabbits. nih.govnih.gov In humans, the elimination half-life is approximately 5 to 7.1 hours. nih.govdrugs.com
Structure Activity Relationships Sar of Carteolol and Its Analogues
Identification of Key Structural Features Influencing β-Adrenoceptor Affinity and Selectivity
The interaction between a drug and its receptor is determined by the drug's chemical structure. For beta-blockers like carteolol (B1214276), the affinity and selectivity for β-adrenoceptors are influenced by specific structural features.
The aryloxypropanolamine moiety is a common feature in many beta-blockers and is crucial for their binding to β-adrenoceptors. researchgate.net This structure consists of an aromatic ring linked to a propanolamine (B44665) side chain through an ether oxygen. The hydroxyl group on the propanolamine chain and the secondary amine are essential for high-affinity binding to the receptor. wikipedia.org
The nature of the aromatic ring system and the substituent on the amino group play a significant role in determining the affinity and selectivity of the drug. Carteolol has a 5,6-dihydro-2(1H)-quinolinone ring system. ontosight.ai This particular heterocyclic ring system contributes to its non-selective binding to both β1 and β2-adrenoceptors. ontosight.airesearchgate.net
The tert-butyl group attached to the nitrogen atom of the propanolamine side chain is a bulky substituent. nih.gov This bulkiness is a common feature among many beta-blockers and is known to be important for antagonist activity. Variations in the size and nature of this alkyl substituent can influence the drug's affinity and selectivity for β-receptor subtypes.
While carteolol is primarily a non-selective β-blocker, some studies have investigated its interaction with other receptors. For instance, carteolol has been found to inhibit binding to serotonin (B10506) 5-HT1A and 5-HT1B receptors, but it shows no significant activity at 5-HT1C and 5-HT2 receptors. nih.gov This interaction with serotonin receptors might contribute to some of its pharmacological effects. nih.gov
Table 1: Key Structural Features of Carteolol and Their Influence on Receptor Binding
| Structural Feature | Influence on Receptor Binding |
| Aryloxypropanolamine Moiety | Essential for binding to β-adrenoceptors. researchgate.netwikipedia.org |
| 5,6-dihydro-2(1H)-quinolinone Ring | Contributes to non-selective β1 and β2-adrenoceptor antagonism. ontosight.airesearchgate.net |
| Tert-butyl Group on Amine | Important for antagonist activity. nih.gov |
| Hydroxyl Group on Propanolamine | Crucial for high-affinity binding. wikipedia.org |
| Secondary Amine | Essential for high-affinity binding. wikipedia.org |
Correlation between Molecular Structure and Intrinsic Sympathomimetic Activity
Intrinsic sympathomimetic activity (ISA) refers to the capacity of a beta-blocker to partially stimulate the β-adrenoceptor, in addition to its blocking effect. patsnap.comwikipedia.org This dual action can be beneficial in certain clinical situations. wikipedia.org Carteolol is a beta-blocker that possesses ISA. ontosight.airesearchgate.netresearchgate.netdrugs.com
The molecular basis for ISA is not fully understood, but it is thought to be related to the specific way the drug molecule interacts with the receptor. It has been proposed that compounds with ISA, like carteolol, bind to the receptor in a slightly different manner than pure antagonists, causing a partial activation of the receptor. researchgate.net
Research suggests that carteolol acts as a nonconventional partial agonist. It appears to produce its agonistic effects by interacting with a low-affinity state of the β1-adrenoceptor, while its antagonistic actions result from binding to the high-affinity state of the same receptor. researchgate.netresearchgate.net This dual interaction at different affinity states of the receptor could explain its partial agonist properties.
Interestingly, the primary metabolite of carteolol, 8-hydroxycarteolol (B1208612), exhibits a different ISA profile compared to the parent compound. nih.govnih.gov Studies have shown that while carteolol itself does not significantly stimulate cAMP accumulation (a downstream effect of beta-receptor activation), 8-hydroxycarteolol has a notable agonistic component. nih.govnih.gov This agonistic activity is even stronger than that of other beta-blockers with ISA, such as pindolol (B1678383) and celiprolol. nih.gov This finding highlights that metabolic transformation can significantly alter the intrinsic activity of a drug. nih.gov
The structural difference between carteolol and its 8-hydroxy metabolite is the addition of a hydroxyl group on the aromatic ring. nih.gov This modification evidently enhances the agonistic properties of the molecule, demonstrating a clear structure-activity relationship for ISA.
Table 2: Intrinsic Sympathomimetic Activity (ISA) of Carteolol and its Metabolite
| Compound | Intrinsic Sympathomimetic Activity (ISA) |
| Carteolol | Present; acts as a nonconventional partial agonist. ontosight.airesearchgate.netresearchgate.net |
| 8-hydroxycarteolol | Possesses a stronger agonistic component than carteolol. nih.govnih.gov |
Impact of Structural Modifications on Metabolic Stability and Biotransformation Pathways
The metabolic stability and biotransformation of a drug are critical aspects of its pharmacokinetic profile. wuxiapptec.com Structural modifications can be strategically employed to enhance metabolic stability and direct the biotransformation pathways towards less toxic or more active metabolites. researchgate.netwuxiapptec.comfrontiersin.org
Carteolol is metabolized in the liver, with one of its main metabolites being 8-hydroxycarteolol. researchgate.netwikipedia.orgchemeurope.com The formation of this metabolite involves the hydroxylation of the quinolinone ring system. The presence of this active metabolite with a distinct ISA profile underscores the importance of understanding the biotransformation of carteolol. nih.gov
In drug discovery, various strategies are used to improve metabolic stability. wuxiapptec.comresearchgate.net These can include the introduction of chemical groups that block sites of metabolism or the modification of existing functional groups to make them less susceptible to enzymatic degradation. frontiersin.org For example, blocking the α-carbon of a quinoline (B57606) moiety with a methyl group has been shown to prevent metabolism by certain enzymes. frontiersin.org
The lipophilicity of a drug can also influence its metabolism and distribution. Carteolol is classified as a beta-blocker with low lipophilicity. wikipedia.orgwikipedia.org This characteristic generally results in lower penetration across the blood-brain barrier. wikipedia.org
Studies on the development of new drug delivery systems for carteolol, such as long-acting formulations containing alginic acid, aim to prolong its therapeutic effect by altering its release and elimination. researchgate.netnih.gov These formulations can create an ionic interaction with carteolol, leading to its slow release. researchgate.net
Rational Design of Novel Carteolol Derivatives
The rational design of new drug candidates often builds upon the structure of existing drugs to improve their properties. nih.gov For carteolol, the goal of designing novel derivatives could be to enhance its therapeutic efficacy, improve its safety profile, or modify its pharmacokinetic properties.
One approach to designing novel carteolol derivatives involves synthesizing analogues with modifications to the core structure. For example, ketoxime analogues of beta-blockers, including carteolol, have been synthesized and tested as potential site-specific chemical delivery systems. nih.gov The idea behind this approach is that these precursor molecules, or "bioprecursors," would be converted to the active beta-blocker in the target tissue. nih.gov This could potentially reduce systemic side effects. nih.gov
Another strategy involves the enantioselective synthesis of specific stereoisomers of carteolol and its derivatives. mdpi.com The (S)-enantiomer of carteolol is the active form. ontosight.ai Lipase-catalyzed reactions have been used to produce enantiopure precursors of (S)-carteolol and its derivatives, which could lead to more selective and potent drugs. mdpi.comntnu.no
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are also valuable tools in the rational design of new drugs. njppp.com These in silico techniques can be used to predict the binding affinity and activity of novel carteolol derivatives before they are synthesized, thus streamlining the drug discovery process. njppp.com For instance, in silico screening of various non-selective beta-blockers has been used to predict their affinity for different beta-adrenergic receptor subtypes. njppp.com
The development of novel amodiaquine (B18356) analogues and other compounds has also been explored, indicating a broad interest in modifying existing drug scaffolds to create new therapeutic agents. google.com
Analytical Methodologies for Research Applications
Chromatographic Techniques for Quantification and Identification
Chromatographic methods are fundamental in separating Carteolol(1+) from complex matrices such as biological fluids and pharmaceutical formulations, allowing for precise measurement and identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of Carteolol (B1214276). Various HPLC methods have been developed, often employing reverse-phase columns with different mobile phase compositions to achieve optimal separation and quantification.
One method utilizes a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is substituted with formic acid. sielc.comsielc.com Another established HPLC method for determining Carteolol and other ophthalmic beta-blockers in plasma and urine uses an RSIL 10-micron column, achieving detection limits between 4-27 ng/ml. nih.gov
Research on environmentally responsive ophthalmic gels containing Carteolol hydrochloride employed a reversed-phase HPLC system with a Novapack C18 column. tandfonline.com The mobile phase was a mixture of methanol (B129727) and 50 mM sodium dihydrogen phosphate (B84403) (25:75 v/v) at a flow rate of 1 ml/min, with UV detection at 252 nm. tandfonline.com This method determined the retention time of Carteolol HCl to be 5.7 minutes. tandfonline.com Furthermore, the analysis of its metabolite, 8-hydroxycarteolol (B1208612), has been accomplished using a Partisil 10 SCX column with electrochemical detection, offering high sensitivity in plasma and urine samples. nih.gov
Table 1: HPLC Methods for Carteolol(1+) Analysis
| Column Type | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|
| Newcrom R1 (RP) | Acetonitrile, Water, Phosphoric Acid | UV/MS | General analysis, preparative separation, pharmacokinetics | sielc.comsielc.com |
| RSIL (10 micron) | Not specified | Not specified | Quantification in plasma and urine | nih.gov |
| Novapack C18 | Methanol, 50 mM NaH2PO4 (25:75 v/v) | UV (252 nm) | Analysis in ophthalmic gel formulations | tandfonline.com |
| Partisil 10 SCX | pH 2.1 Phosphate Buffer | Electrochemical | Analysis of 8-hydroxycarteolol in plasma and urine | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and selectivity, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. A rapid and selective reversed-phase HPLC (RP-HPLC) method coupled with atmospheric pressure chemical ionization mass spectrometry/mass spectrometry (APCI-MS/MS) has been developed for the simultaneous quantification of carteolol and dorzolamide (B1670892) in rabbit aqueous humor and ciliary body. nih.govresearchgate.net Sample preparation for the aqueous humor involved protein precipitation, while a more complex two-step liquid-liquid extraction was used for the ciliary body. nih.govresearchgate.net
Another LC-MS/MS method with electrospray ionization (ESI) has been established for the simultaneous determination of seventeen beta-blockers, including carteolol, in urine samples. x-mol.net An Ultra-Performance Liquid Chromatography (UPLC-MS/MS) method has also been validated for quantifying Carteolol in rabbit aqueous humor, demonstrating the high sensitivity of this technique. researchgate.net This UPLC method utilized a Waters Acquity BEH C18 column. dshs-koeln.de
Gas Chromatography-Mass Spectrometry (GC-MS) including Negative-Ion Chemical Ionization (NICI-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the analysis of Carteolol, especially when coupled with Negative-Ion Chemical Ionization (NICI) for increased sensitivity. A specific and highly sensitive GC-NICI-MS method was developed to determine Carteolol levels in human plasma for pharmacokinetic studies following ophthalmic application. nih.gov
In this method, Carteolol is derivatized with pentafluorobenzoyl (PFB) amide and then dimethylethylsilyl (DMES) ether. nih.gov This derivatization results in a high negative-ion current, allowing for a detection limit of less than 100 fg when monitoring the fragment ion at m/z 552.2067. nih.gov Using methane (B114726) as the reagent gas, the quantification limit in human plasma was found to be less than 30 pg/ml. nih.gov This GC-MS method is considered to have sufficient specificity and sensitivity for pharmacokinetic studies of ophthalmic Carteolol. nih.gov GC-NICI-MS has also been used to determine plasma carteolol levels in rabbits to study the drug's effect on optic nerve head blood flow. nichigan.or.jpnih.gov
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective, and rapid alternative to HPLC for the analysis of Carteolol. A stability-indicating HPTLC method has been developed and validated for the analysis of Carteolol in bulk drug and pharmaceutical formulations. akjournals.comakjournals.com
This method employs a silica (B1680970) gel 60F254 plate as the stationary phase and a mobile phase of chloroform (B151607) and methanol (5:1 v/v). akjournals.comakjournals.com Densitometric quantification is performed at 254 nm. akjournals.comakjournals.com The system yields compact spots for Carteolol with an RF value of 0.31 ± 0.015. akjournals.comakjournals.com The method was validated according to ICH guidelines and demonstrated good linearity in the range of 200–1200 ng/spot. akjournals.comakjournals.com The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 34.19 ng/spot and 103.51 ng/spot, respectively. akjournals.comakjournals.com This HPTLC method can effectively separate Carteolol from its degradation products, making it suitable for stability assays. akjournals.com
Table 2: HPTLC Method Parameters for Carteolol(1+)
| Parameter | Value | Reference |
|---|---|---|
| Stationary Phase | Silica Gel 60F254 | akjournals.comakjournals.com |
| Mobile Phase | Chloroform:Methanol (5:1 v/v) | akjournals.comakjournals.com |
| Detection Wavelength | 254 nm | akjournals.comakjournals.com |
| RF Value | 0.31 ± 0.015 | akjournals.comakjournals.com |
| Linearity Range | 200–1200 ng/spot | akjournals.comakjournals.com |
| Limit of Detection (LOD) | 34.19 ng/spot | akjournals.comakjournals.com |
| Limit of Quantification (LOQ) | 103.51 ng/spot | akjournals.comakjournals.com |
Spectroscopic and Spectrometric Approaches
Spectroscopic techniques are invaluable for the structural elucidation and quantitative analysis of Carteolol(1+), often used in conjunction with chromatographic methods.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a straightforward and accessible method for the quantification of Carteolol. The Japanese Pharmacopoeia describes an identification method based on the UV absorption spectrum of a Carteolol Hydrochloride solution (1 in 100,000). nihs.go.jp
A validated UV spectrophotometric method was developed for the estimation of Carteolol Hydrochloride in its pure form. researchgate.net Using simulated tear fluid as a solvent, the maximum absorption wavelength (λmax) was found to be 229 nm. researchgate.net The method obeyed Beer's law in the concentration range of 2-20 µg/ml with a high correlation coefficient (0.999). researchgate.net The LOD and LOQ for this method were 0.068 µg/ml and 0.2083 µg/ml, respectively. researchgate.net
Another spectrophotometric method involves the formation of a red-colored ion-pair complex between Carteolol and Alizarin Yellow R Sodium Salt in a Britton buffer at pH 11.20. hilarispublisher.com This complex exhibits maximum absorbance at 500 nm, and the method is linear over a concentration range of 1.80-197.30 µg/mL. hilarispublisher.com In studies involving drug delivery from contact lenses, the amount of released Carteolol was measured using a UV-Spectrophotometer at a wavelength of 251 nm. rjptonline.org The UV absorption spectrum of Carteolol has also been noted to partially overlap with the UVB wavelength spectrum in studies investigating its protective effects on corneal cells. nih.gov
Table 3: UV-Visible Spectrophotometry Data for Carteolol(1+)
| Solvent/Condition | λmax (nm) | Application | Reference |
|---|---|---|---|
| Simulated Tear Fluid | 229 | Method validation for pure drug | researchgate.net |
| Britton Buffer (pH 11.2) with Alizarin Yellow R | 500 | Quantification via complex formation | hilarispublisher.com |
| Phosphate Buffered Saline (PBS) | 251 | Drug release from contact lenses | rjptonline.org |
| Not specified | Partial overlap with UVB spectrum | Protective effect studies | nih.gov |
Spectrofluorimetry (e.g., utilizing derivatization)
Spectrofluorimetry is a valuable analytical tool for the determination of Carteolol(1+) due to its inherent sensitivity and selectivity. This method involves the excitation of the analyte with ultraviolet light, causing it to emit light at a longer wavelength (fluorescence). The intensity of this emitted light is directly proportional to the concentration of the compound.
While Carteolol(1+) possesses native fluorescence, derivatization techniques are often employed to enhance its fluorescent properties, thereby increasing the sensitivity of the assay. Derivatization involves a chemical reaction to modify the Carteolol(1+) molecule, attaching a fluorophore (a fluorescent chemical group) to it. This process can significantly amplify the fluorescence signal, allowing for the detection of much lower concentrations of the analyte.
One common approach involves the use of derivatizing agents that react with the secondary amine group present in the Carteolol(1+) structure. For instance, reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can react with primary or secondary amines to form highly fluorescent derivatives. innoriginal.comindexcopernicus.com These derivatives can then be measured spectrofluorimetrically with high sensitivity. innoriginal.com The choice of derivatizing reagent and reaction conditions (e.g., pH, temperature, reaction time) are critical for achieving optimal and reproducible results.
Another strategy involves the oxidation of the drug, where the resulting product exhibits fluorescence. For example, some β-blockers can be oxidized using cerium(IV) ions, leading to the production of fluorescent cerous(III) ions, which can be quantified. researchgate.netresearchgate.net
The development of a spectrofluorimetric method, particularly one involving derivatization, requires careful validation to ensure its accuracy, precision, linearity, and specificity. innoriginal.com This includes determining the linear range over which the fluorescence intensity is proportional to the concentration, as well as the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net
Advanced Sample Preparation and Derivatization Techniques for Enhanced Analytical Sensitivity
The accurate quantification of Carteolol(1+) in complex biological matrices, such as plasma, urine, or aqueous humor, presents a significant analytical challenge due to the presence of numerous interfering substances. mdpi.comnih.gov Therefore, robust sample preparation is a critical prerequisite to isolate the analyte of interest and remove matrix components that could suppress or enhance the analytical signal. mdpi.comnih.gov
Traditional sample preparation techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been widely used for the analysis of β-blockers. mdpi.comnih.govorientjchem.org LLE involves partitioning the analyte between two immiscible liquid phases, while SPE utilizes a solid sorbent to selectively retain and then elute the analyte. orientjchem.org For instance, a two-step LLE procedure at different pH values has been successfully used to extract carteolol from ciliary body samples. researchgate.netnih.gov Protein precipitation is another common method for cleaning up samples like aqueous humor. researchgate.netnih.gov
In recent years, a shift towards miniaturized and more efficient sample preparation techniques has been observed. These microextraction-based techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), offer several advantages, including reduced solvent consumption, faster extraction times, and higher enrichment factors. mdpi.comorientjchem.org
Derivatization, as discussed in the context of spectrofluorimetry, is also a key strategy to enhance analytical sensitivity in other techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.netwelch-us.com For GC-MS analysis of β-blockers, derivatization is often necessary to increase the volatility and thermal stability of the compounds. dshs-koeln.de The formation of cyclic derivatives, such as methylboronate derivatives, has been successfully applied for this purpose. researchgate.net
In LC-MS, pre-column derivatization can improve chromatographic behavior by reducing the polarity of highly polar compounds and introducing easily ionizable groups. welch-us.com This leads to better separation, sharper peaks, and consequently, enhanced detection sensitivity. welch-us.com For example, derivatization can increase the detection response of analytes by several folds in LC-ESI-MS/MS analysis. nih.gov The selection of the appropriate derivatization reagent is crucial and depends on the functional groups present in the analyte and the analytical technique being used. scribd.com
The combination of advanced sample preparation techniques with highly sensitive analytical instrumentation, often involving a derivatization step, is essential for the reliable and accurate quantification of Carteolol(1+) at the low concentrations typically found in biological and environmental samples. mdpi.comnih.gov
Computational and Theoretical Investigations
Molecular Docking Studies of Carteolol (B1214276) with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. openaccessjournals.com This method is instrumental in understanding the binding mechanism of a ligand, such as Carteolol(1+), to its protein target, primarily the β-adrenergic receptors.
Docking studies reveal the specific amino acid residues within the receptor's binding pocket that interact with Carteolol(1+). These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are crucial for the stable binding and subsequent biological activity of the drug. openaccessjournals.com Scoring functions are employed to estimate the binding affinity, providing a quantitative measure of the ligand-receptor interaction strength. openaccessjournals.com
For Carteolol(1+), docking studies have elucidated its binding mode within the β2-adrenoceptor. These studies show that the hydroxyl group and the secondary amine of the propanolamine (B44665) side chain form key hydrogen bonds with specific residues in the binding pocket. The carbostyril nucleus of Carteolol(1+) typically orients itself within a hydrophobic pocket of the receptor. The precise interactions can vary depending on the specific conformation of the receptor used in the docking simulation.
Table 1: Key Interacting Residues of β-Adrenergic Receptors with Carteolol(1+) Identified Through Molecular Docking
| Receptor Subtype | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| β1-Adrenergic Receptor | Asp121, Asn310 | Hydrogen Bond |
| Val122, Phe306 | Hydrophobic | |
| β2-Adrenergic Receptor | Asp113, Ser204, Ser207, Asn312 | Hydrogen Bond |
Molecular Dynamics Simulations for Ligand-Receptor Interaction Analysis
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations track the movements and conformational changes of both the ligand and the protein, providing a more realistic representation of the biological environment. mdpi.commdpi.com
For Carteolol(1+), MD simulations have been used to assess the stability of the binding pose predicted by docking studies. nih.gov These simulations can reveal whether the key interactions are maintained over time and can identify subtle conformational changes in the receptor upon ligand binding. biorxiv.org By analyzing the trajectory of the simulation, researchers can calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. mdpi.com
MD simulations have shown that the Carteolol(1+)-β2-adrenoceptor complex is stable, with the key hydrogen bonds and hydrophobic interactions remaining intact throughout the simulation. The simulations also reveal the flexibility of certain regions of the receptor and how this flexibility is modulated by the presence of Carteolol(1+).
Quantum Mechanical Calculations for Electronic Structure and Reactivity Profiling
Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule. unipi.itaps.orgarxiv.org These methods can be used to calculate various molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.net This information is crucial for understanding the molecule's reactivity and its ability to interact with other molecules.
For Carteolol(1+), QM calculations have been used to determine its optimal three-dimensional structure and to analyze its electronic properties. The calculated electrostatic potential map reveals the regions of the molecule that are electron-rich (negatively charged) and electron-poor (positively charged), which helps to explain its interaction with the amino acid residues in the receptor's binding pocket. The energies of the HOMO and LUMO are used to assess the molecule's chemical reactivity and its potential to participate in charge-transfer interactions.
In Silico Predictions of Pharmacokinetic Parameters and Metabolic Fate
Computational models can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. nih.govresearchgate.net These in silico predictions are valuable for identifying potential liabilities early in the drug discovery process, thereby reducing the time and cost associated with experimental studies. nih.gov
For Carteolol(1+), various computational tools have been used to predict its pharmacokinetic parameters. nih.gov Models based on its chemical structure can estimate properties such as its solubility, lipophilicity (logP), and plasma protein binding. mdpi.comresearchgate.net These parameters are critical for determining how the drug will be absorbed and distributed throughout the body.
Furthermore, computational models can predict the metabolic fate of Carteolol(1+). nih.gov By identifying the most likely sites of metabolism on the molecule, these models can predict the structures of potential metabolites. This information is crucial for understanding the drug's duration of action and for identifying any potentially toxic metabolites. Predictions suggest that the primary routes of metabolism for Carteolol involve hydroxylation of the carbostyril ring and N-dealkylation of the tert-butyl group.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. nih.gov One of the key applications of chemoinformatics in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. e-bookshelf.demdpi.com QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. u-strasbg.frnih.gov
While specific QSAR models exclusively for Carteolol(1+) are not extensively published, the principles of QSAR have been widely applied to the broader class of β-blockers. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the biological activity of new compounds. For a series of β-blocker analogs, QSAR can identify the key structural features that are important for high affinity and selectivity towards β-adrenergic receptors.
For example, a QSAR study on a series of β-blockers might reveal that a certain degree of lipophilicity and the presence of a hydrogen bond donor at a specific position are critical for potent activity. This information can then be used to guide the design of new analogs of Carteolol(1+) with improved pharmacological properties.
Advanced Research Applications and Methodological Development
Development and Application of In Vitro and Ex Vivo Models for Pharmacological Characterization
The pharmacological properties of carteolol (B1214276) have been extensively characterized using various in vitro and ex vivo models, with a significant focus on ocular tissues. Human corneal epithelial cells (HCECs) have been a primary in vitro model to investigate the cellular and molecular mechanisms of carteolol's effects. Studies using HCEC cultures have been instrumental in elucidating the cytotoxicity of carteolol, demonstrating that at concentrations above 0.03125%, it can induce time- and dose-dependent growth inhibition, morphological changes, and decreased cell viability. nih.gov These models have also revealed that carteolol can cause G1 phase arrest in the cell cycle, increase plasma membrane permeability, and lead to DNA fragmentation and the formation of apoptotic bodies. nih.gov
Further mechanistic insights from HCEC models show that carteolol-induced apoptosis is mediated through the Bcl-2 family protein pathway. nih.gov Specifically, it upregulates the pro-apoptotic proteins Bax and Bad while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gov This leads to the disruption of the mitochondrial transmembrane potential and the release of cytochrome c and apoptosis-inducing factor from the mitochondria. nih.gov
In addition to epithelial cells, in vitro models of human corneal endothelial cells (HCECs) have been used to study the long-term effects of carteolol. nih.govresearchgate.net These studies have shown that prolonged exposure to low concentrations of carteolol can induce cellular senescence. nih.govresearchgate.net Ex vivo models, such as the use of feline corneas, have corroborated in vitro findings, showing that clinical concentrations of carteolol can lead to a decrease in endothelial cell density and the detachment of the monolayer in vivo. frontiersin.org Furthermore, studies on isolated rabbit hearts have been used to examine the cardiac effects of carteolol, while various cell lines, including those of the conjunctiva, have been employed to assess the impact of preservatives in carteolol formulations. arvojournals.org
Design and Evaluation of Advanced Drug Delivery Systems in Research Settings
To overcome the limitations of conventional ophthalmic solutions, such as poor bioavailability due to rapid precorneal clearance, researchers have been actively designing and evaluating advanced drug delivery systems for carteolol. jazindia.comresearchgate.net These systems aim to provide sustained drug release, prolonging the contact time at the ocular surface and potentially improving therapeutic efficacy and patient compliance. researchgate.net
Nanoparticles: One promising approach involves the use of nanoparticles. Carteolol-loaded chitosan (B1678972) nanoparticles (CHNPs) have been developed using the ionotropic gelation method. jazindia.com Optimized formulations of these nanoparticles have a small particle size suitable for ocular administration (around 153 ± 6 nm) and demonstrate high encapsulation efficiency (71.06%). jazindia.com In vitro drug release studies have shown a sustained release profile, with approximately 83.99% of the drug released over 12 hours. jazindia.com These CHNPs can be incorporated into an in-situ gel, which has been shown to be non-injurious to the goat cornea in ex vivo tests. jazindia.com Another nanoparticle system utilized carboxymethyl tamarind kernel polysaccharide, which also demonstrated sustained release and significant permeation compared to a standard drug solution. ingentaconnect.com
Sustained-Release Systems: Research has also focused on the development of sustained-release devices. One such device, formulated with a photocurable resin (poly(ethyleneglycol) dimethacrylate), was designed to fit the curvature of the rabbit eyeball. researchgate.netnih.gov In vitro studies confirmed that this device could release carteolol in a sustained manner for two weeks. researchgate.netnih.gov When implanted transsclerally in rabbits, this device was able to deliver carteolol to the posterior segment of the eye, a significant advantage over traditional eyedrops which primarily deliver the drug to the anterior segment. researchgate.netnih.gov
Matrix sustained-release pellets have also been investigated. These pellets, prepared by extrusion-spheronization, demonstrated obvious sustained-release effects in vitro compared to conventional tablets. academicjournals.org The release mechanism was identified as a combination of Fickian diffusion and frame erosion. academicjournals.org In vivo studies in dogs showed that these pellets maintained the plasma drug concentration above the effective level for a significantly longer duration than tablets. academicjournals.org
Below is a table summarizing the characteristics of different advanced drug delivery systems for carteolol:
| Delivery System | Key Features | Reported Findings |
|---|---|---|
| Chitosan Nanoparticles (CHNPs) in in-situ gel | Particle Size: ~153 nm Encapsulation Efficiency: ~71% | Sustained release over 12 hours; good corneal tolerance. jazindia.com |
| Carboxymethyl Tamarind Kernel Polysaccharide Nanoparticles | Optimized with Box-Behnken design | Sustained release and significant permeation enhancement. ingentaconnect.com |
| Transscleral Sustained-Release Device | Made of poly(ethyleneglycol) dimethacrylate | Sustained release for 2 weeks; targeted delivery to the posterior segment. researchgate.netnih.gov |
| Matrix Sustained-Release Pellets | Prepared by extrusion-spheronization | Prolonged in vivo drug concentration compared to tablets. academicjournals.org |
Investigation of Carteolol in Specific Biological Pathways
Advanced research has delved into the specific biological pathways modulated by carteolol, revealing mechanisms beyond its primary β-adrenergic receptor antagonism.
Cellular Senescence Induction via β-arrestin–ERK Pathway: Long-term application of carteolol has been found to induce cellular senescence in human corneal endothelial cells (HCEnCs). nih.govresearchgate.net Mechanistic studies have demonstrated that carteolol activates the β-arrestin–ERK–NOX4 pathway. nih.govresearchgate.net This activation leads to an increase in the production of reactive oxygen species (ROS), which in turn imposes oxidative stress on the cells. nih.govresearchgate.net The resulting oxidative stress disrupts energetic metabolism, leading to a decrease in ATP and NAD+ levels, ultimately causing metabolic disturbance-mediated senescence. nih.govresearcher.life Furthermore, the excess ROS can cause DNA damage, activating the DNA damage response (DDR) pathway involving ATM-p53-p21WAF1/CIP1, which contributes to cell cycle arrest and senescence. nih.govresearchgate.net
Oxidative Stress Response: Carteolol has been shown to have a protective role against oxidative stress in various ocular cells. In vitro studies have demonstrated that carteolol can protect human corneal epithelial cells from UVB-induced damage, an effect attributed to its radical scavenging ability. nih.gov It has been shown to scavenge superoxide (B77818) anions. nih.gov
In vivo studies using pigmented rats have shown that pre-treatment with carteolol eye drops can mitigate visible light-induced retinal damage. researchgate.net This protective effect is associated with the upregulation of antioxidant enzymes such as thioredoxin 1 and glutathione (B108866) peroxidase 1. researchgate.net Furthermore, in a murine photoreceptor cell line, both carteolol and timolol (B1209231) were found to inhibit cell death, reduce caspase-3/7 activity, and decrease ROS production induced by BSO/glutamate, which are agents that induce oxidative stress. researchgate.net
Comparative Pharmacological Studies with Other β-Adrenoceptor Ligands to Elucidate Mechanistic Differences
Comparative studies are crucial for understanding the unique pharmacological profile of carteolol relative to other β-adrenoceptor antagonists, particularly those also used in ophthalmology.
Carteolol is a non-selective β-blocker, similar to timolol, levobunolol, and metipranolol, meaning it blocks both β1- and β2-adrenoceptors. nih.gov This is in contrast to betaxolol (B1666914), which is cardioselective and primarily blocks β1-receptors. nih.gov A key distinguishing feature of carteolol is its intrinsic sympathomimetic activity (ISA), which is not present in timolol or metipranolol. nih.govtaylorandfrancis.com This ISA is thought to contribute to some of its unique effects, such as a vasodilating effect that is greater than that of β-blockers without ISA, like timolol. taylorandfrancis.com
In terms of efficacy in lowering intraocular pressure (IOP), multiple studies have found that carteolol has a similar effectiveness to timolol, levobunolol, and metipranolol. nih.govresearchgate.net However, some studies suggest that betaxolol may be slightly less effective in some patients. nih.govresearchgate.net
Regarding cellular effects, a study comparing the effects of various β-blockers on the proliferation of human lens epithelial cells found that carteolol, but not timolol, exhibited a dose-dependent suppression of cell growth. arvojournals.org In studies on UVB-induced damage in human corneal epithelial cells, carteolol, levobunolol, and timolol all showed protective effects, while betaxolol and nipradilol (B107673) did not. nih.gov
The following table provides a comparative overview of carteolol and other common ophthalmic β-blockers:
| Compound | Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Key Comparative Findings |
|---|---|---|---|
| Carteolol | Non-selective (β1 and β2) | Yes | Similar IOP-lowering to timolol; possesses vasodilating effects; suppresses lens epithelial cell proliferation. taylorandfrancis.comnih.govarvojournals.org |
| Timolol | Non-selective (β1 and β2) | No | Standard for comparison; effective at lowering IOP; does not suppress lens epithelial cell proliferation. nih.govarvojournals.org |
| Betaxolol | Cardioselective (β1) | No | May be less effective at lowering IOP in some patients compared to non-selective agents. nih.govresearchgate.net |
| Levobunolol | Non-selective (β1 and β2) | No | Similar IOP-lowering efficacy to timolol. nih.gov |
| Metipranolol | Non-selective (β1 and β2) | No | Similar IOP-lowering efficacy to timolol. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Carteolol(1+) in glaucoma treatment, and how can in vitro assays validate its selectivity?
- Methodological Answer : Use radioligand binding assays to quantify Carteolol(1+) affinity for β-adrenergic receptors (β1/β2). Compare results with control compounds (e.g., Timolol) to assess selectivity. Include competitive inhibition curves and IC₅₀ calculations. Validate selectivity via CRISPR-edited cell lines lacking specific receptor subtypes .
Q. How to design experiments evaluating Carteolol(1+) pharmacokinetics in animal models?
- Methodological Answer : Administer Carteolol(1+) via topical application in rabbit models, followed by serial aqueous humor sampling. Use high-performance liquid chromatography (HPLC) with mass spectrometry to quantify drug concentration. Apply non-compartmental analysis to calculate bioavailability and half-life. Ensure compliance with ethical standards for animal studies .
Q. What statistical methods are appropriate for analyzing dose-response relationships of Carteolol(1+)-induced intraocular pressure (IOP) reduction?
- Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response model) to estimate EC₅₀ and maximal efficacy. Compare slopes via ANCOVA to assess differences between patient subgroups (e.g., age, disease severity). Validate assumptions with residual plots and normality tests .
Advanced Research Questions
Q. How to resolve contradictions in reported efficacy of Carteolol(1+) across studies with varying patient demographics?
- Methodological Answer : Conduct a meta-analysis stratified by covariates (e.g., baseline IOP, ethnicity). Use random-effects models to account for heterogeneity. Perform sensitivity analyses to identify confounding variables (e.g., adherence rates, concurrent medications). Address publication bias via funnel plots and Egger’s test .
Q. What methodological challenges arise when studying Carteolol(1+) in combination therapies, and how to address them?
- Methodological Answer : Design factorial experiments to differentiate additive vs. synergistic effects. For example, compare Latanoprost/Carteolol(1+) fixed combinations against monotherapies using ANOVA with interaction terms. Control for carryover effects in crossover trials via washout periods .
Q. How to optimize experimental models for assessing Carteolol(1+)’s long-term ocular tolerability?
- Methodological Answer : Use in vitro corneal epithelial cell cultures exposed to chronic Carteolol(1+) doses. Measure apoptosis markers (e.g., caspase-3) via flow cytometry and transepithelial electrical resistance (TEER) for barrier integrity. Validate findings in ex vivo corneal organoids .
Q. What strategies ensure reproducibility in quantifying Carteolol(1+)’s metabolite profiles across laboratories?
- Methodological Answer : Standardize LC-MS protocols using reference materials (e.g., deuterated internal standards). Perform inter-laboratory validation via round-robin testing. Report metabolite identification criteria (e.g., mass accuracy <2 ppm, isotopic pattern match) in line with metabolomics reporting standards .
Methodological Frameworks
- For Basic Questions : Apply PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses (e.g., "In primary open-angle glaucoma patients [P], does Carteolol(1+) [I] reduce IOP more effectively than Betaxolol [C] at 8 weeks [O]?") .
- For Advanced Questions : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. For example, ensure novel endpoints (e.g., cytokine levels in tear fluid) align with glaucoma pathophysiology .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
